REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][CH2:4][CH2:5][N:6]([C:7]([O:8][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:9])[CH3:14].[Cl:22][CH2:23][Cl:24].[OH:15][C:16]([C:17]([F:18])([F:19])[F:20])=[O:21]>>[CH2:1]([CH3:2])[O:3][CH2:4][CH2:5][N:6]([C:7](=[O:8])[CH2:23][Cl:22])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCN(C)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCOCCN(C)C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |